N-(4-Methoxytrityl)cytosine
Description
Historical Development and Role of Triarylmethyl Protecting Groups in Nucleoside Chemistry
The triphenylmethyl (trityl) group was one of the earliest and most influential protecting groups introduced in organic synthesis. glenresearch.com Its application in nucleoside chemistry was a significant breakthrough. Initially, the trityl group was used to protect the primary 5'-hydroxyl group of nucleosides. umich.edu
A pivotal advancement came from the laboratory of H.G. Khorana, where it was discovered that adding methoxy (B1213986) substituents to the phenyl rings of the trityl group significantly increased its lability under acidic conditions. umich.edu This led to the development of the 4-methoxytrityl (MMT) and 4,4'-dimethoxytrityl (DMT) groups. umich.edulibretexts.org The rate of hydrolysis in 80% acetic acid was found to increase approximately tenfold with each additional methoxy group. umich.edu This tunable reactivity allowed for more controlled and selective deprotection during oligonucleotide synthesis. The colored nature of the trityl cation released upon deprotection also provided a convenient method for monitoring the efficiency of each coupling step in solid-phase synthesis. nih.gov
Importance of N4-Protection in Cytosine Chemistry for Oligonucleotide Synthesis
The exocyclic amino group of cytosine is nucleophilic and can react with the activated phosphoramidite (B1245037) monomers used in oligonucleotide synthesis, leading to undesired branching of the growing chain. umich.eduglenresearch.com To prevent these side reactions, this amino group must be protected.
A variety of protecting groups have been developed for the N4 position of cytosine, including acyl groups like benzoyl (Bz) and acetyl (Ac). libretexts.org However, the choice of protecting group is critical, as it must be stable throughout the synthesis cycles and be removable at the end without damaging the newly synthesized oligonucleotide. umich.edu For instance, the standard N4-benzoyl group can sometimes be too labile under certain conditions, leading to its partial loss and subsequent side reactions. glenresearch.com In such cases, more robust protecting groups may be required. The N-(4-Methoxytrityl) group offers an alternative protection strategy for the N4-amino group of cytosine, leveraging the well-established chemistry of trityl groups. acs.org The stability of the N-trityl bond can be modulated by the electronic nature of the substituents on the aromatic rings, providing a versatile tool for the synthetic chemist.
Structure
3D Structure
Properties
CAS No. |
172405-52-6 |
|---|---|
Molecular Formula |
C24H21N3O2 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
6-[[(4-methoxyphenyl)-diphenylmethyl]amino]-1H-pyrimidin-2-one |
InChI |
InChI=1S/C24H21N3O2/c1-29-21-14-12-20(13-15-21)24(18-8-4-2-5-9-18,19-10-6-3-7-11-19)27-22-16-17-25-23(28)26-22/h2-17H,1H3,(H2,25,26,27,28) |
InChI Key |
PKSGLHBJCMQEKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=CC=NC(=O)N4 |
Origin of Product |
United States |
Synthetic Methodologies for N 4 Methoxytrityl Cytosine and Its Protected Derivatives
Direct Tritylation Protocols for Cytosine and its Nucleosides
Direct tritylation of cytosine or its nucleosides requires careful control of reaction conditions to achieve regioselectivity at the exocyclic N4-amino group over the endocyclic nitrogens or the hydroxyl groups of the sugar moiety.
The regioselective introduction of the 4-methoxytrityl group onto the N4-position of cytosine is challenging due to multiple reactive sites. The exocyclic amino group of deoxycytidine is sufficiently reactive to be functionalized under specific conditions atdbio.com. However, to ensure selectivity, a common strategy involves the transient protection of the hydroxyl groups of the sugar moiety, typically with silyl (B83357) groups. This allows the subsequent reaction to be directed towards the amino group of the cytosine base.
An alternative approach to achieve N4-selectivity involves a multi-step process. This can include the initial, more reactive N1 position being selectively functionalized, for example, through sulfonylation. With the N1 position blocked, subsequent alkylation or tritylation can be directed to the N4-amino group mdpi.comresearcher.lifedoaj.org. After the N4-Mmt group is installed, the N1-protecting group can be removed if desired. This pre-functionalization strategy ensures high regioselectivity for the N4 position.
The functionalization of the N4-amino group of cytosine with the 4-methoxytrityl group is typically achieved by reacting the cytosine nucleoside with 4-methoxytrityl chloride (Mmt-Cl). The reaction is generally performed in the presence of a base to scavenge the HCl byproduct.
Common catalysts for tritylation reactions include 4-dimethylaminopyridine (B28879) (DMAP), which significantly accelerates the reaction rate nih.gov. The reaction is often carried out in a pyridine (B92270) solution, which acts as both a solvent and a base atdbio.comnih.gov. Stoichiometric or catalytic amounts of acidic additives can also influence the reaction, although they are more commonly used in glycosylation reactions wikipedia.org. For the N4-functionalization, basic conditions are preferred.
Table 1: Typical Reaction Conditions for Tritylation
| Parameter | Condition | Purpose |
|---|---|---|
| Reagent | 4-Methoxytrityl chloride (Mmt-Cl) | Source of the Mmt protecting group |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | Accelerates the tritylation reaction |
| Base/Solvent | Pyridine | Neutralizes HCl byproduct and dissolves reactants |
| Temperature | Room Temperature to mild heating | To control reaction rate and prevent side reactions |
| Duration | Several hours to overnight | To ensure complete reaction nih.gov |
The choice of solvent is critical for the efficiency of the N4-tritylation. Pyridine is a widely used solvent due to its ability to dissolve the nucleoside and act as a base atdbio.comnih.gov. Other polar aprotic solvents such as dichloromethane (B109758) (DCM) or acetonitrile (B52724) can also be employed, often in combination with a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine.
The efficiency of the synthesis can be significantly impacted by the purity of the reagents and the exclusion of water from the reaction mixture, as the trityl chloride reagent is sensitive to hydrolysis. The use of additives, such as silver nitrate (B79036) in some tritylation procedures, can facilitate the reaction by activating the trityl chloride, though this is less common for N-functionalization compared to O-tritylation. For complex substrates, optimizing the solvent system and the base is crucial for maximizing the yield and minimizing the formation of byproducts. For instance, a mixture of dichloromethane and tetrahydrofuran (B95107) (THF) has been used in the N4-alkylation of N1-sulfonylated cytosine, indicating that solvent mixtures can be tailored to specific substrates and reaction pathways mdpi.com.
Preparation of N-(4-Methoxytrityl)cytosine-containing Nucleoside Building Blocks
Once this compound or its nucleoside derivative is synthesized, it can be converted into valuable building blocks for the assembly of modified oligonucleotides. The most common type of building block for modern oligonucleotide synthesis is the phosphoramidite (B1245037).
The standard methodology for automated solid-phase oligonucleotide synthesis is based on phosphoramidite chemistry nih.gov. This process involves the sequential addition of nucleoside phosphoramidites to a growing oligonucleotide chain attached to a solid support eurofinsgenomics.com.
The synthesis of a phosphoramidite building block from an N4-(4-Methoxytrityl)cytidine derivative follows a standard procedure. It's important to note that for oligonucleotide synthesis, the 5'-hydroxyl group is typically protected with the more acid-stable 4,4'-dimethoxytrityl (DMT) group, not the Mmt group atdbio.comeurofinsgenomics.com. The Mmt group's high acid sensitivity makes it unsuitable for 5'-protection in standard synthesis cycles, where repeated acidic detritylation steps are required cblpatras.gr. Instead, the Mmt group is used for the protection of the exocyclic amine.
The synthesis of the N4-Mmt-dC phosphoramidite building block involves these key steps:
Protection: Start with 2'-deoxycytidine. The N4-amino group is protected with the Mmt group, and the 5'-hydroxyl group is protected with the DMT group.
Phosphitylation: The 3'-hydroxyl group of the resulting doubly protected nucleoside is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base like N,N-diisopropylethylamine (DIPEA).
This process yields the desired 5'-O-DMT-N4-Mmt-2'-deoxycytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite. This building block can then be used in an automated DNA synthesizer. During synthesis, the DMT group is removed at the beginning of each cycle, while the N4-Mmt group remains intact until the final deprotection step, where it can be removed under specific mild acidic conditions that leave other protecting groups unaffected nih.gov.
Table 2: Standard Oligonucleotide Synthesis Cycle
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1. Detritylation | Trichloroacetic acid (TCA) in DCM | Removes the 5'-DMT group to free the hydroxyl for coupling atdbio.com |
| 2. Coupling | Activated Phosphoramidite, Activator (e.g., ETT) | Adds the next nucleotide to the growing chain researchgate.net |
| 3. Capping | Acetic Anhydride (B1165640) | Blocks unreacted 5'-hydroxyl groups to prevent failure sequences eurofinsgenomics.com |
| 4. Oxidation | Iodine solution | Converts the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester eurofinsgenomics.com |
The synthesis of complex cytosine analogs often requires pre-functionalization of the cytosine base before its incorporation into a nucleoside or phosphoramidite. This approach allows for the introduction of various functionalities for specific applications.
One strategy involves performing reactions directly on the cytosine base. For example, to create N4-alkylated cytosine derivatives, the N1 position can be protected with a sulfonyl group. This directs subsequent alkylation to the N4 position. This method provides a regioselective route to N4-substituted cytosines, which can then be used in further synthetic steps mdpi.comresearchgate.net.
Another advanced strategy is the use of "click chemistry" for creating complex conjugates. A cytosine nucleoside can be modified to contain an azide (B81097) or an alkyne group. This functionalized nucleoside, with the N4-amino group protected by Mmt, can then be clicked with other molecules containing the complementary functionality. This is a highly efficient and specific method for creating complex biomolecules, such as nucleoside-bile acid conjugates or other therapeutic agents nih.gov. These pre-functionalization strategies expand the chemical space of modified nucleosides, enabling the development of novel diagnostics and therapeutics.
Advanced Synthetic Approaches
The efficient synthesis of this compound and its incorporation into growing oligonucleotide chains are paramount for the production of high-purity DNA and RNA fragments for research, diagnostic, and therapeutic applications. Modern synthetic strategies have evolved to enhance yield, purity, and sustainability.
Solid-Phase Methodologies for Protected Cytosine Integration
Solid-phase synthesis is the cornerstone of modern oligonucleotide production, allowing for the sequential addition of nucleotide building blocks to a growing chain attached to an insoluble support. atdbio.combiotage.com The phosphoramidite of this compound is a key reagent in this process.
The integration of this compound into an oligonucleotide sequence via solid-phase synthesis follows a well-established cycle:
Detritylation: The 5'-hydroxyl protecting group (typically a dimethoxytrityl, DMT, group) of the resin-bound nucleoside is removed with a mild acid, such as trichloroacetic acid in dichloromethane, to expose a free hydroxyl group. atdbio.com
Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent the formation of deletion mutations in subsequent cycles. atdbio.com
Oxidation: The unstable phosphite triester is oxidized to a stable phosphate triester using an oxidizing agent, typically an iodine solution. atdbio.com
The coupling efficiency of the this compound phosphoramidite is a key parameter that is routinely monitored. High coupling efficiencies, typically exceeding 98%, are essential for the synthesis of long oligonucleotides. researchgate.net
| Parameter | Condition | Typical Value/Observation |
| Phosphoramidite | N4-(4-Methoxytrityl)-2'-deoxycytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite | Standard reagent for DNA synthesis |
| Support | Controlled Pore Glass (CPG) or Polystyrene | Provides an insoluble matrix for synthesis |
| Activator | Tetrazole, 5-(Ethylthio)-1H-tetrazole (ETT), or 4,5-Dicyanoimidazole (B129182) (DCI) | Activates the phosphoramidite for coupling |
| Coupling Time | 30 seconds - 5 minutes | Varies depending on the synthesizer and scale |
| Coupling Efficiency | Monitored by trityl cation release | Typically >98% |
Solution-Phase Synthetic Optimizations
While solid-phase synthesis dominates oligonucleotide production, solution-phase methods remain important for the synthesis of the protected nucleoside monomers themselves, including this compound. Optimizing these solution-phase syntheses is crucial for producing high-purity building blocks at a lower cost.
The synthesis of this compound typically involves the reaction of cytosine or a partially protected cytidine (B196190) derivative with 4-methoxytrityl chloride (MMT-Cl) in the presence of a base. The optimization of this reaction focuses on several key parameters to maximize the yield and selectivity of N4-tritylation over O-tritylation of the sugar hydroxyl groups in the case of nucleosides.
Key optimization parameters include the choice of solvent, base, reaction temperature, and the stoichiometry of the reagents. Pyridine is a commonly used solvent and base for this reaction. The use of sterically hindered non-nucleophilic bases can also improve the selectivity for N-alkylation.
| Parameter | Condition | Yield (%) | Reference |
| Reactants | Cytosine, 4-Methoxytrityl chloride | - | General Scheme |
| Solvent | Pyridine | 75 | Fictional Example |
| Base | Triethylamine | 82 | Fictional Example |
| Temperature | Room Temperature | 78 | Fictional Example |
| Temperature | 50 °C | 85 | Fictional Example |
Note: The data in this table is illustrative and intended to represent the types of parameters optimized in solution-phase synthesis. Actual yields can vary based on specific reaction conditions and substrates.
Recent research has also explored the selective N-acylation of cytosine nucleosides using acid anhydrides in N,N-dimethylformamide (DMF) at room temperature, which offers a simple and efficient method for introducing other protecting groups. semanticscholar.org While not directly for MMT protection, these studies on selective N-functionalization provide valuable insights into optimizing reaction conditions for cytosine derivatives. nih.govnih.gov
Mechanochemical Approaches in Nucleoside Derivatization
Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a green and efficient alternative to traditional solvent-based synthesis. researchgate.netumich.edu Liquid-assisted grinding (LAG) is a mechanochemical technique where a small amount of liquid is added to the solid reactants, which are then ground together in a ball mill. This method can significantly accelerate reaction rates and, in some cases, lead to products that are difficult to obtain through solution-phase methods. mdpi.com
The application of mechanochemistry to nucleoside derivatization is a growing area of research. An early example demonstrated the regioselective 5'-protection of ribonucleosides and thymidine (B127349) using trityl, monomethoxytrityl, or dimethoxytrityl chloride by hand-grinding in a heated mortar and pestle. researchgate.net This solvent-free approach highlights the potential of mechanochemistry for the synthesis of protected nucleosides.
While specific data on the mechanochemical synthesis of this compound is limited in publicly available literature, the principles of LAG suggest a promising avenue for its efficient and environmentally friendly production. The optimization of such a process would involve screening different grinding assistants (liquids), milling frequencies, and reaction times.
| Parameter | Condition | Observation/Potential Outcome |
| Reactants | Cytosine, 4-Methoxytrityl chloride | Solid-state reaction |
| Technique | Liquid-Assisted Grinding (LAG) | Potential for high yield and reduced solvent waste |
| Grinding Assistant | Acetonitrile, Ethyl acetate (B1210297), etc. | The choice of liquid can influence reaction rate and selectivity |
| Milling Frequency | 10-30 Hz | Affects the energy input into the reaction |
| Reaction Time | Minutes to hours | Significantly shorter than many solution-phase methods |
Note: This table represents a prospective application of mechanochemistry to the synthesis of this compound based on existing literature on mechanochemical derivatization of nucleosides.
The use of mechanochemistry in nucleoside and nucleotide chemistry has demonstrated benefits such as reduced reaction times (from weeks to hours in some cases), minimization of aqueous conditions, and the potential to reduce or eliminate side reactions. researchgate.netumich.edu
Chemical Transformations and Reactivity of the N 4 Methoxytrityl Group
Deprotection Chemistry of the N4-Methoxytrityl Group
The removal of the MMT group from the exocyclic amino group of cytosine is a critical step in synthetic strategies. This process, known as deprotection, is predominantly achieved through acid catalysis, which cleaves the bond between the nitrogen of cytosine and the trityl carbon.
The MMT group is characterized by its high sensitivity to acidic conditions. The presence of the electron-donating methoxy (B1213986) group on one of the phenyl rings stabilizes the resulting trityl cation formed during acid-catalyzed cleavage, making the MMT group significantly more labile than the unsubstituted trityl (Trt) group.
Complete removal of the MMT group can be achieved using very dilute solutions of a strong acid, such as trifluoroacetic acid (TFA), in an inert organic solvent like dichloromethane (B109758) (DCM). Common conditions involve concentrations of TFA ranging from 0.5% to 2% sigmaaldrich.com. The deprotection is typically rapid, often completing within minutes at room temperature. To prevent the liberated MMT cation from reattaching to the nucleobase or causing other side reactions, a scavenger, such as triethylsilane (TES) or triisopropylsilane (B1312306) (TIS), is often included in the deprotection solution sigmaaldrich.com.
This high acid lability allows for the selective deprotection of N-(4-Methoxytrityl)cytosine in the presence of other, more robust acid-labile protecting groups. For instance, groups like the tert-butoxycarbonyl (Boc) or t-butyl ethers and esters, which require much higher concentrations of TFA for efficient cleavage, remain intact during the removal of the MMT group. This selectivity is a cornerstone of orthogonal protection strategies in complex chemical syntheses.
Table 1: Representative Conditions for Acid-Catalyzed Removal of the MMT Group
| Reagent/Solvent System | Concentration | Typical Scavenger | Reference |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 1-2% | 1-5% TIS or TES | sigmaaldrich.com |
| Acetic Acid/Trifluoroethanol (TFE)/DCM | 1:2:7 (v/v/v) | None specified | |
| Hydroxybenzotriazole (HOBt) in DCM/TFE | 0.6 M | None specified |
While specific kinetic data, such as half-lives (t½), for the deprotection of this compound are not extensively documented in comparative studies, the relative rates of cleavage for various trityl-based protecting groups are well-established. The rate of acid-catalyzed hydrolysis increases significantly with the addition of electron-donating groups to the phenyl rings.
The cleavage of the MMT group proceeds much faster than that of the dimethoxytrityl (DMT) group, which in turn is cleaved faster than the unsubstituted trityl (Trt) group. This is due to the enhanced stability of the carbocation intermediate. For comparison, studies on N-acyl protecting groups, such as N-benzoyl or N-acetyl on cytosine, show that their cleavage requires strongly basic or nucleophilic conditions (e.g., concentrated ammonium (B1175870) hydroxide) and they are completely stable to the acidic conditions used for MMT removal researchgate.net. This highlights the stark difference in the chemical lability and removal mechanisms between these classes of protecting groups. The deprotection of the MMT group is an equilibrium process; therefore, driving the reaction to completion requires either trapping the resulting MMT cation with scavengers or using continuous flow methods to remove it from the reaction medium.
A key advantage of the MMT group is its orthogonality with other classes of protecting groups used in oligonucleotide and peptide synthesis. Orthogonality means that one type of protecting group can be removed selectively in the presence of others mdpi.com. The MMT group is fully compatible with the most common protection schemes.
Specifically, the N4-MMT group is stable under:
Base-labile conditions: It is resistant to the basic conditions used to remove Fmoc (9-fluorenylmethoxycarbonyl) groups (e.g., piperidine (B6355638) in DMF) in peptide synthesis.
Nucleophilic conditions: It is stable to the strong nucleophilic bases, such as concentrated ammonium hydroxide (B78521) or methylamine (B109427) solutions, that are used for the final deprotection of standard N-acyl protecting groups on nucleobases (e.g., N-benzoyl on cytosine and adenine, N-isobutyryl on guanine) and for cleavage from the solid support researchgate.net.
This orthogonality allows for synthetic strategies where the N4 position of cytosine can be selectively deprotected while all other protecting groups, including those on other nucleobases, the phosphate (B84403) backbone, and the 2'-hydroxyl group (in RNA synthesis), remain in place. This enables site-specific modification of the cytosine base.
Table 2: Compatibility of the N4-MMT Group with Common Protecting Groups
| Protecting Group Class | Examples | Removal Condition | Compatibility with N4-MMT |
|---|---|---|---|
| Base-Labile | Fmoc, Acyl (Benzoyl, Acetyl) | Basic (e.g., Piperidine, NH₄OH) | Compatible (MMT is stable) |
| Strongly Acid-Labile | t-Butyl (tBu), Boc | Strong Acid (e.g., >50% TFA) | Orthogonal (MMT removed selectively) |
| Fluoride-Labile | Silyl (B83357) ethers (e.g., TBDMS) | Fluoride source (e.g., TBAF) | Compatible (MMT is stable) |
| Hydrogenolysis-Labile | Benzyl (Bn), Cbz | H₂/Pd | Compatible (MMT is stable) |
Stability of the this compound Moiety
The stability of the this compound unit is critical for its successful application in multi-step syntheses, particularly in automated solid-phase oligonucleotide synthesis. The protecting group must remain attached through numerous chemical cycles before its intended removal.
The standard phosphoramidite (B1245037) method for oligonucleotide synthesis involves a four-step cycle: deprotection, coupling, capping, and oxidation twistbioscience.com. The N4-MMT group must be stable to the latter three steps.
Coupling: This step involves the activation of a phosphoramidite monomer by a weak acid, such as 1H-tetrazole or 4,5-dicyanoimidazole (B129182) (DCI), followed by reaction with the 5'-hydroxyl group of the growing oligonucleotide chain. The N4-MMT group is generally stable to these weakly acidic activators over the short duration of the coupling reaction.
Capping: Any unreacted 5'-hydroxyl groups are blocked (capped) to prevent the formation of deletion mutations. This is typically achieved with acetic anhydride (B1165640) and a catalyst like N-methylimidazole (NMI). The N4-MMT group is stable under these non-acidic, acylating conditions.
Oxidation: The newly formed phosphite (B83602) triester linkage is converted to a more stable phosphate triester using an oxidizing agent, most commonly an iodine solution in a water/pyridine (B92270) or water/THF mixture. The N4-MMT group is stable to these mild oxidizing conditions.
The primary concern for the stability of the N4-MMT group is premature cleavage during the initial deprotection step of each cycle, where the 5'-DMT group is removed. The 5'-DMT group is also acid-labile, and the conditions for its removal (typically 3% trichloroacetic acid or dichloroacetic acid in DCM) are significantly harsher than those required for MMT removal. Therefore, the N4-MMT group is not compatible with standard 5'-DMT protection strategies, as it would be cleaved during each synthesis cycle. Its use as a permanent nucleobase protecting group is thus limited to specialized synthetic schemes where the 5'-protecting group is removed by non-acidic methods (an orthogonal strategy) or where the MMT itself is used as a temporary protecting group for site-specific modification.
Several factors can influence the rate at which the this compound bond is cleaved:
Acid Strength and Concentration: The rate of cleavage is directly proportional to the strength (pKa) and concentration of the acid used. Stronger acids and higher concentrations lead to faster deprotection.
Solvent: The polarity and nature of the solvent can influence the stability of the carbocation intermediate and thus affect the cleavage rate. Dichloromethane is a commonly used solvent that effectively solvates the reactants.
Temperature: Like most chemical reactions, the rate of deprotection increases with temperature. However, these reactions are typically performed at ambient temperature to maintain selectivity.
Applications in Complex Nucleic Acid Construct Synthesis
Utilization in Automated Oligonucleotide Synthesis via Phosphoramidite (B1245037) Method
The phosphoramidite method is the standard for automated, solid-phase synthesis of DNA and RNA oligonucleotides. wikipedia.org This process involves the sequential addition of nucleotide building blocks (phosphoramidites) to a growing chain attached to a solid support. wikipedia.org The success of this method hinges on a robust strategy of protecting reactive functional groups to prevent unwanted side reactions.
In the synthesis cycle, each phosphoramidite monomer has its 5'-hydroxyl group protected by an acid-labile dimethoxytrityl (DMT) group. atdbio.comumich.edu Additionally, the exocyclic amino groups of adenine, guanine, and cytosine bases must be protected to prevent reactions during the coupling step. wikipedia.org While groups like benzoyl are common for cytosine's N4 position, the 4-methoxytrityl group offers an alternative with different lability characteristics.
The synthesis cycle consists of four main steps:
Detritylation: The acid-labile 5'-DMT group is removed from the support-bound nucleoside, typically with an acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA), exposing the 5'-hydroxyl group for the next reaction. umich.edu
Coupling: The next phosphoramidite monomer, activated by a catalyst such as tetrazole, is added. The free 5'-hydroxyl group of the growing chain attacks the activated phosphoramidite, forming a phosphite (B83602) triester linkage. atdbio.comumich.edu
Capping: Any unreacted 5'-hydroxyl groups are acetylated using reagents like acetic anhydride (B1165640) to prevent the formation of deletion-mutant sequences.
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution. youtube.com
This four-step cycle is repeated until the desired oligonucleotide sequence is assembled. The N-(4-Methoxytrityl) group on the cytosine base remains intact throughout these cycles and is removed during the final deprotection step after synthesis is complete.
The primary role of protecting the exocyclic amino group of cytosine is to prevent its nucleophilic nature from interfering with the phosphoramidite coupling chemistry. wikipedia.org If left unprotected, the N4-amino group could react with the activated phosphoramidite monomer. This would lead to the formation of branched oligonucleotide chains, where a new chain grows from the nitrogen of the cytosine base, significantly reducing the yield of the desired full-length product. glenresearch.com
The 4-Methoxytrityl (Mmt) group, like other N-protecting groups, effectively blocks this reactivity. The Mmt group is known for its high sensitivity to acid, allowing for its removal under specific, controlled conditions. cblpatras.gr This characteristic is particularly useful in the synthesis of modified oligonucleotides where other protecting groups might be sensitive to harsher deprotection conditions. By ensuring that the only reactive nucleophile available for coupling is the 5'-hydroxyl group, the Mmt group guarantees the regioselective formation of the correct 3'-5' phosphodiester bond, ensuring the fidelity and yield of the synthesized oligonucleotide. umich.edu
Synthesis of Modified Cytosine-Containing Nucleosides and Oligonucleotides
The versatility of the Mmt protecting group extends to the synthesis of nucleic acids containing modified bases or backbones, where precise control over protecting group strategy is essential.
4'-Thionucleosides, where the oxygen atom in the furanose ring is replaced by sulfur, are of significant interest for therapeutic applications due to their altered structural and biological properties. nih.govresearchgate.net The synthesis of these complex molecules often requires multi-step procedures with careful protection of various functional groups.
In the synthesis of 4'-thio-cytidine derivatives, the 4-methoxytrityl group is used to protect other reactive sites during key transformations. For example, in one reported synthesis, 4′-thiouridine is converted to a protected derivative by treatment with 4-methoxytrityl chloride (MMTrCl), followed by acetylation. oup.com This strategy allows for subsequent chemical modifications to be performed on other parts of the nucleoside while the 5'-hydroxyl group is protected by the Mmt group. The Mmt group can then be selectively removed with acid to allow for further reactions, such as phosphorylation to create the triphosphate needed for enzymatic incorporation. oup.com
| Reactant | Reagent | Product | Yield | Reference |
| N4-Benzoyl-4'-thio-β-D-ribofuranosylcytosine | 4-methoxytrityl chloride, then acetic anhydride | N4-Benzoyl-1-[5-O-(4-methoxytrityl)-2,3-di-O-acetyl-4-thio-β-D-ribofuranosyl]cytosine | 97% | oup.com |
This interactive table summarizes a key step in the synthesis of a 4'-thio-cytidine derivative where the Methoxytrityl group is employed.
Chemically modified nucleic acid libraries are crucial tools in drug discovery and functional genomics, used in applications like antisense therapy, siRNAs, and aptamers. beilstein-journals.org The synthesis of these libraries requires a diverse toolkit of protected nucleoside phosphoramidites, including those with modified bases, sugars, or backbones.
N-(4-Methoxytrityl)cytosine can be a precursor for creating such modified phosphoramidites. The Mmt group provides protection for the cytosine base while other chemical modifications are introduced elsewhere on the nucleoside. Its specific lability allows it to be used in concert with other protecting groups (e.g., for 2'-hydroxyls in RNA synthesis or other base-labile modifications) to build complex and diverse oligonucleotide libraries. beilstein-journals.org
Peptide Nucleic Acids (PNAs) are DNA mimics where the sugar-phosphate backbone is replaced by a pseudopeptide chain of N-(2-aminoethyl)glycine units. umich.edunih.gov PNAs bind to complementary DNA and RNA with high affinity and specificity, making them valuable tools in diagnostics and therapeutics. nih.gov
The synthesis of PNA-DNA hybrids, where a strand of PNA is covalently linked to a strand of DNA, requires a combination of peptide and oligonucleotide synthesis chemistries. In this context, trityl-based protecting groups are essential. While the 5'-hydroxyl of the DNA portion is protected with the standard DMT group, the backbone primary amine of the PNA monomers is often protected with the monomethoxytrityl (Mmt) group. oup.com
For the synthesis of cytosine-containing PNA monomers, the exocyclic N4-amino group is typically protected with a benzoyl group. oup.com These protected PNA monomers are then coupled manually or automatically to a resin. umich.edu To create the hybrid, the DNA portion is first synthesized using standard phosphoramidite chemistry. A special linker phosphoramidite, often containing a 5'-(4-Methoxytrityl)-amino group, is added as the final nucleoside. The resin is then transferred to a peptide synthesizer for the manual addition of the PNA monomers, resulting in the final PNA-DNA chimeric molecule. oup.com The Mmt group's role in protecting the PNA backbone amine is analogous to its role in protecting the cytosine base, preventing unwanted side reactions and ensuring the correct chain assembly.
Analytical Methodologies for N 4 Methoxytrityl Cytosine and Its Intermediates
Spectroscopic Monitoring of Reaction Progress and Conversions
Spectroscopic methods offer real-time or near-real-time analysis of chemical reactions, providing valuable insights into reaction kinetics and endpoint determination. For N-(4-Methoxytrityl)cytosine, these techniques are particularly useful for tracking the addition or removal of the 4-methoxytrityl protecting group.
Ultraviolet-Visible (UV-Vis) Spectroscopy is a primary tool for monitoring the detritylation step, a common reaction in oligonucleotide synthesis. The 4,4'-dimethoxytrityl (DMTr) group, which is structurally very similar to the 4-methoxytrityl group, is cleaved under acidic conditions to release a stable carbocation. This trityl cation has a strong absorbance in the visible range, producing a bright orange-red color. cytivalifesciences.com.cn The intensity of this color, which can be quantified by measuring the absorbance at its maximum wavelength (λmax), is directly proportional to the amount of protecting group cleaved. cytivalifesciences.com.cnresearchgate.net This allows for a quantitative assessment of the reaction's completion. The λmax of the trityl cation is typically observed around 495-505 nm in acidic solutions.
Fourier-Transform Infrared (FT-IR) Spectroscopy provides information about the functional groups present in a molecule. In the context of this compound, FT-IR can be used to confirm the presence of key structural features. For instance, the spectrum of a protected cytosine derivative will show characteristic bands for the C=O, C=C, and C=N stretching vibrations of the cytosine ring, as well as bands associated with the aromatic rings and the C-O ether linkage of the methoxytrityl group. researchgate.net Changes in the vibrational frequencies, such as the appearance or disappearance of N-H stretching bands, can indicate the success of the N-protection reaction.
Below is a table summarizing the key spectroscopic data used for monitoring reactions involving this compound.
| Spectroscopic Method | Analyte/Process Monitored | Key Spectroscopic Feature |
| UV-Vis Spectroscopy | Detritylation (cleavage of the 4-methoxytrityl group) | Appearance of a strong absorbance peak for the trityl cation (λmax ≈ 495-505 nm in acidic solution). cytivalifesciences.com.cnresearchgate.net |
| FT-IR Spectroscopy | Presence of key functional groups | Characteristic stretching vibrations for C=O, C=C, C=N (cytosine ring), and C-O (methoxytrityl group). researchgate.net |
Chromatographic Techniques for Purification and Purity Assessment of Protected Intermediates
Chromatographic methods are indispensable for the purification of this compound from reaction mixtures and for the assessment of its purity. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.
Thin-Layer Chromatography (TLC) is a rapid and cost-effective technique used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of products. libretexts.org By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system, the components of the mixture separate based on their polarity. The non-polar 4-methoxytrityl group significantly decreases the polarity of the cytosine nucleoside, leading to a higher retention factor (Rf) value compared to the unprotected nucleoside. ualberta.ca A common solvent system for the TLC analysis of protected nucleosides is a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol. libretexts.orgsigmaaldrich.com
Column Chromatography , often using silica gel as the stationary phase, is the standard method for the preparative purification of this compound. The choice of eluent is guided by TLC analysis to achieve optimal separation of the desired product from unreacted starting materials and byproducts. wisc.edu
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for both the analysis and purification of protected nucleosides. atdbio.com Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water or an aqueous buffer), is commonly employed. mdpi.comstackexchange.com The retention time of this compound will be significantly longer than that of unprotected cytosine due to the hydrophobic nature of the trityl group. HPLC can provide quantitative information about the purity of the compound. nih.gov
The following table outlines typical chromatographic conditions for the analysis and purification of this compound.
| Chromatographic Technique | Stationary Phase | Typical Mobile Phase/Eluent | Principle of Separation |
| Thin-Layer Chromatography (TLC) | Silica Gel | Dichloromethane/Methanol (e.g., 95:5 v/v) or Hexane/Ethyl Acetate (e.g., 1:1 v/v) libretexts.orgsigmaaldrich.com | Separation based on polarity; the protected nucleoside is less polar and has a higher Rf value. ualberta.ca |
| Column Chromatography | Silica Gel | Gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) | Large-scale purification based on polarity. |
| Reversed-Phase HPLC | C18 | Gradient of acetonitrile in an aqueous buffer (e.g., triethylammonium (B8662869) acetate) rsc.org | Separation based on hydrophobicity; the protected nucleoside has a longer retention time. stackexchange.com |
Advanced Characterization of N4-Protected Nucleosides and Oligonucleotides
Following purification, advanced analytical techniques are used to confirm the identity and structure of this compound and to characterize oligonucleotides that contain this modified nucleoside.
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly proton (¹H) NMR, is a powerful tool for structural elucidation. The ¹H NMR spectrum of this compound will show characteristic signals for the protons of the cytosine base, the sugar moiety (if it is a nucleoside), and the aromatic protons of the methoxytrityl group. The chemical shifts and coupling constants of these signals provide detailed information about the molecular structure. For example, the presence of signals in the aromatic region (typically 6.8-7.5 ppm) confirms the presence of the trityl group, while the singlet for the methoxy (B1213986) group protons would appear around 3.7-3.8 ppm. pdx.edu
Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to confirm its elemental composition. The mass spectrum will show a molecular ion peak (M+) corresponding to the mass of the compound. chemguide.co.uk Fragmentation patterns observed in the mass spectrum can provide further structural information, with a characteristic fragment often corresponding to the stable trityl cation. msu.eduyoutube.com
When this compound is incorporated into an oligonucleotide, the resulting polymer is also subjected to rigorous characterization. After the synthesis and deprotection of the oligonucleotide, HPLC is used to purify the full-length product from shorter, failed sequences. thermofisher.com The final product can then be analyzed by enzymatic digestion followed by HPLC to confirm the correct nucleoside composition. thermofisher.com Mass spectrometry is also used to verify the molecular weight of the final oligonucleotide.
The table below provides a summary of the advanced characterization techniques and the information they provide.
| Technique | Information Provided |
| ¹H NMR Spectroscopy | Detailed structural information from chemical shifts and coupling constants of protons on the cytosine base, sugar, and methoxytrityl group. pdx.edunih.govresearchgate.net |
| Mass Spectrometry (MS) | Accurate molecular weight determination from the molecular ion peak and structural information from fragmentation patterns, including the characteristic trityl cation fragment. chemguide.co.ukmsu.eduyoutube.commsu.edu |
| HPLC of Oligonucleotides | Purification and purity assessment of the final oligonucleotide product. atdbio.comthermofisher.com |
| Enzymatic Digestion/HPLC | Confirmation of the nucleoside composition of the final oligonucleotide. thermofisher.com |
Theoretical and Computational Studies of N4 Substituted Cytosine Systems
Molecular Modeling of Protecting Group Interactions and Steric Effects
The 4-methoxytrityl (MMT) group is a bulky protecting group, and its attachment to the N4 position of cytosine introduces significant steric hindrance. This bulk is not merely a passive feature; it actively influences the local molecular environment, which can be crucial for directing synthetic outcomes. Molecular modeling studies are instrumental in visualizing and quantifying these steric effects.
The large, three-dimensional structure of the MMT group effectively shields the N4-amino group from unwanted side reactions during the stepwise assembly of oligonucleotides. total-synthesis.com Its size allows for the selective protection of certain functional groups over others, a key principle in complex organic synthesis. Computational models of N-(4-Methoxytrityl)cytosine demonstrate that the three phenyl rings of the trityl moiety are not planar but adopt a propeller-like conformation. This arrangement creates a sterically congested pocket around the N4 position.
Quantum Chemical Analysis of Reactivity and Deprotection Mechanisms
Quantum chemical methods, such as Density Functional Theory (DFT), are employed to analyze the electronic structure of this compound and to elucidate the mechanism of its removal (deprotection). nih.gov The MMT group is designed to be labile under acidic conditions, a property rooted in the electronic stability of the carbocation formed upon its cleavage. total-synthesis.com
The deprotection is an acid-catalyzed process that proceeds via an SN1-type mechanism. total-synthesis.comresearchgate.net The key steps, as illuminated by computational studies, are:
Protonation: The reaction initiates with the protonation of the exocyclic N4-amino group by a Brønsted acid (e.g., trifluoroacetic acid or dichloroacetic acid). total-synthesis.comnih.gov
Heterolysis: The protonation facilitates the cleavage of the C-N bond (heterolysis). researchgate.net
Carbocation Formation: This cleavage results in the formation of a highly stable 4-methoxytrityl carbocation and the unprotected cytosine residue. The stability of this cation is a critical thermodynamic driving force for the reaction. The methoxy (B1213986) group on one of the phenyl rings provides additional resonance stabilization to the carbocation compared to the unsubstituted trityl group. total-synthesis.com
Scavenging: The released 4-methoxytrityl cation is electrophilic and can potentially react with other nucleophilic sites in the growing oligonucleotide chain. To prevent this, "scavengers" are often added to the deprotection solution to trap the cation. total-synthesis.com
Kinetic studies on analogous systems show that the deprotection can occur through a concerted general acid-catalyzed mechanism rather than a stepwise A1 process. nih.gov Quantum chemical calculations can model the transition states of these pathways, providing activation energies that help predict reaction rates under different conditions. researchgate.netresearchgate.net The choice of acid and solvent can modulate the deprotection kinetics, a factor that can be explored computationally. nih.govnih.gov
Conformational Analysis of Protected Nucleosides and Their Impact on Oligonucleotide Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for studying these conformations in solution. nih.govnih.govrsc.org Computational methods, such as molecular dynamics simulations, complement these experimental findings by providing a dynamic picture of the molecule's behavior over time.
Studies on related protected nucleosides have shown that bulky protecting groups can favor specific sugar puckers (e.g., C2'-endo vs. C3'-endo) and glycosidic torsion angles (e.g., anti vs. syn). For instance, analysis of nucleotides with bulky substituents has revealed preferences for high anti conformations. nih.govresearchgate.net While specific computational data for this compound is not broadly published, the general principles derived from other N4-substituted cytosines and bulky protecting groups apply. The steric bulk of the MMT group would be expected to favor an anti conformation to minimize steric clashes with the sugar-phosphate backbone. This, in turn, influences the helical parameters of the DNA or RNA duplex into which it is incorporated. The MMT group's presence is temporary, but its influence on the conformation during synthesis can affect coupling efficiencies and the fidelity of the final product.
Q & A
Q. What is the role of the 4-methoxytrityl group in the synthesis of N-(4-Methoxytrityl)cytosine derivatives, and how is it introduced?
The 4-methoxytrityl group serves as a protecting group for hydroxyl moieties during nucleoside synthesis, preventing unwanted side reactions. It is typically introduced via reaction with 4-methoxytrityl chloride under anhydrous conditions, followed by acetylation to stabilize intermediate products. For example, in the synthesis of N4-benzoyl-1-[5-O-(4-methoxytrityl)-2,3-di-O-acetyl-4-thio-β-D-ribofuranosyl]cytosine, tritylation is performed prior to acetylation, yielding a 97% conversion rate .
Q. Which analytical techniques are essential for characterizing this compound derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming regioselective tritylation and acetylation. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. Structural analogs, such as N(4)-methoxy-5-methylcytosine, demonstrate the utility of these techniques in verifying molecular formulas and physicochemical properties (e.g., logP, PSA) .
Q. How is this compound utilized in oligonucleotide synthesis?
The 4-methoxytrityl group protects the 5'-hydroxyl group during solid-phase oligonucleotide synthesis. After chain elongation, the trityl group is selectively removed under mild acidic conditions (e.g., dichloroacetic acid), enabling iterative coupling. This methodology is critical for synthesizing modified nucleotides with high fidelity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation of this compound analogs?
Discrepancies in NMR or MS data may arise from incomplete purification, residual solvents, or isomerization. Strategies include:
- Repurifying via column chromatography (silica gel, gradient elution).
- Conducting 2D NMR (e.g., COSY, HSQC) to confirm connectivity.
- Cross-referencing with computational models (e.g., density functional theory for predicted chemical shifts). Rigorous validation aligns with guidelines for experimental reproducibility .
Q. What experimental parameters influence the yield of this compound derivatives during multi-step synthesis?
Key factors include:
- Reagent stoichiometry : Excess 4-methoxytrityl chloride (1.2–1.5 eq.) ensures complete tritylation.
- Reaction time : Prolonged acetylation (>12 hr) may lead to over-acetylation.
- Temperature : Tritylation at 0–5°C minimizes side reactions. Systematic optimization using Design of Experiments (DoE) and real-time monitoring via TLC/HPLC is recommended .
Q. How does the stability of this compound derivatives vary under different storage conditions?
While stable at −20°C under inert atmospheres, decomposition occurs in the presence of strong acids/bases or oxidizing agents. Hazardous decomposition products (e.g., toxic fumes) may form during thermal degradation. Stability studies should include accelerated aging tests (40°C/75% RH) and LC-MS analysis of degradation byproducts .
Q. What methodologies enable the analysis of cytosine methylation in RNA when using this compound as a synthetic intermediate?
Bisulfite sequencing remains a gold standard. After deprotection, RNA treated with bisulfite converts unmethylated cytosines to uracil, while methylated/alkylated residues remain intact. Computational tools like BS-RNA map methylation sites using next-generation sequencing data, though careful interpretation is required to distinguish artifacial deamination .
Methodological Considerations
- Data Interpretation : Align spectral data with synthetic pathways to identify impurities (e.g., incomplete deprotection).
- Reproducibility : Document reaction conditions (e.g., solvent purity, humidity) per guidelines for chemical synthesis .
- Ethical Compliance : Adhere to safety protocols for handling hazardous reagents (e.g., 4-methoxytrityl chloride) as outlined in safety data sheets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
